Home > Products > Building Blocks P17023 > [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one - 1489-03-8

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one

Catalog Number: EVT-1183818
CAS Number: 1489-03-8
Molecular Formula: C4H3N5O
Molecular Weight: 137.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These heterocyclic compounds have been identified as potential therapeutic agents in various domains, including anticancer, antiviral, and as adenosine receptor antagonists. The unique structural features of these compounds allow for a wide range of chemical modifications, leading to the discovery of new drugs with improved potency and selectivity.

Applications in Various Fields

Anticancer Agents

The anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidines has been demonstrated through their ability to inhibit tumor growth in nude mouse xenograft models1. The SAR studies have provided insights into the chemical groups necessary for high potency and efficacy, which can be leveraged to design new anticancer agents with improved profiles.

Neurodegenerative Diseases

The modification of [1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives to improve their affinity for adenosine A2a receptors has led to the development of compounds with significant therapeutic potential for Parkinson's disease2. These compounds have been shown to be orally active in mouse models, indicating their potential for clinical use in treating neurodegenerative disorders.

Antiviral Activity

While not directly related to [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one, the synthesis and antiviral activity of related triazine compounds have been explored6. These studies provide a foundation for understanding how triazine derivatives can be designed to target viral infections, including those caused by tick-borne encephalitis and equine encephalomyelitis viruses.

Future Directions

The research on [, , ]Triazolo[1,5-a][1,3,5]triazin-7(6H)-ones is still in its early stages, and numerous opportunities exist for further investigation:

5-Substituted 2-Amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones

Compound Description: This class of compounds represents a series of novel structures synthesized from N-triazolide imidates and 1,2,4-Triazole-3,5-diamine. The synthesis is described as both convenient and efficient, yielding regioselectively substituted products. [, ] The structures of these compounds were confirmed through X-ray crystallography. []

Relevance: These compounds share the core triazolo[1,5-a][1,3,5]triazin-7(6H)-one structure with the target compound, differing primarily by the presence of an amino group at the 2-position and various substituents at the 5-position. [, ]

5,5-Dimethyl-2-phenyl-4,5-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-7-amine

Compound Description: This compound was synthesized through the cyclocondensation of 5-amino-1-guanyl-3-phenyl-1,2,4-triazole with acetone. [] Crystallographic analysis revealed the compound exists in a single tautomeric form, with a hydrogen atom located on the triazine nitrogen. []

Relevance: This compound shares the core triazolo[1,5-a][1,3,5]triazine structure with [, , ]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one. The key difference lies in the saturation of the triazine ring and the presence of a phenyl group at the 2-position and a primary amine at the 7-position instead of the carbonyl oxygen at the 7-position in the target compound. []

5-Aminosubstituted 1,2,4-Triazolo[1,5-a]-1,3,5-triazin-7-ones

Compound Description: This class of compounds, identified as 5-aza-isosteres of guanine, were synthesized through a stereoselective cyclization reaction. [, ] The specific reaction involves reacting a 1,2,4-triazole derivative with an electrophilic reagent, resulting in the formation of only the [1,5-a]-isomer. [, ] Depending on the substituent at the 5-amino position, the compound may exist in different tautomeric forms. [, ]

Relevance: These compounds share the core triazolo[1,5-a][1,3,5]triazin-7-one structure with [, , ]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one, with the primary difference being the presence of various substituents on the 5-amino group. [, ]

2-(Benzylsulfonyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ones

Compound Description: This series of compounds were synthesized as part of a study focusing on novel triazolo[1,5-a]triazin-7-ones. [] The synthesis involved a multistep process beginning with 3-amino-5-sulfanyl-1,2,4-triazole. Key steps included alkylation, reaction with p-nitrophenyl chloroformate, treatment with a primary amine, condensation with diethoxymethyl acetate, and finally, oxidation of the thioether with 3-chloroperbenzoic acid. [] Interestingly, reacting these compounds with secondary amines resulted in an unexpected triazinone ring-opening, leading to the formation of highly functionalized [, , ]triazoles. []

Relevance: These compounds share the core triazolo[1,5-a][1,3,5]triazin-7-one structure with [, , ]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one. They are distinguished by the presence of a benzylsulfonyl group at the 2-position. []

7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine

Compound Description: This compound, studied for its crystal structure, features a planar triazolo[1,5-a][1,3,5]triazine core. [, ] Both amino groups are involved in π-electron delocalization with the triazolo[1,5-a][1,3,5]triazine nucleus, contributing to its planar conformation. [, ] The crystal structure reveals the presence of weak intramolecular C-H⋯N hydrogen bonds between the methyl groups of the dimethylamino fragment and the nitrogen atoms of the heterocyclic system. [, ]

Relevance: This compound shares the core triazolo[1,5-a][1,3,5]triazine structure with [, , ]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one, with a dimethylamino group at the 7-position instead of the carbonyl oxygen, a phenyl group at the 2-position, and an amino group at the 5-position. [, ]

7-Methylthio-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-one

Compound Description: This compound serves as a key intermediate in the synthesis of 5-aza-isoguanines. [] Its synthesis involves a regioselective reaction of ethoxycarbonyl isothiocyanate with a 5-aminotriazole, followed by intramolecular ring closure and S-methylation. [] The compound can be effectively aminated at the 5-position with various amines to yield different 5-aza-isoguanine derivatives. []

Relevance: This compound shares the core triazolo[1,5-a][1,3,5]triazin-5-one structure with [, , ]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one. It differs by having a phenyl group at the 2-position and a methylthio group at the 7-position instead of a carbonyl oxygen. []

4-{2-[7-Amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-yl-amino]ethyl}phenol (ZM241385)

Compound Description: ZM241385 is a known adenosine A2B receptor antagonist. [, ] It has been investigated for its inverse agonistic properties on both wild-type and constitutively active mutant A2B receptors. [] Research suggests that ZM241385 acts as an inverse agonist by reversing the basal activity of certain A2B receptor mutants. []

Relevance: While not sharing the same core structure, ZM241385 is included as it highlights the use of the [, , ]triazolo[2,3-a][1,3,5]triazine scaffold in medicinal chemistry, specifically targeting the adenosine A2B receptor. This suggests a potential pharmacological relevance for [, , ]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one and its derivatives. [, ]

This list provides a starting point for understanding the structural diversity and potential applications of compounds related to [, , ]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one. Further exploration of the literature can reveal additional related compounds and their properties.

Classification
  • Chemical Class: Heterocyclic compounds
  • Sub-Class: Triazolo-triazines
  • CAS Number: 1489-03-8
Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-one can be achieved through various methods. A common approach involves the cyclization of 3-amino-1,2,4-triazoles with suitable reagents such as ethyl N-cyanoformimidate or other cyclic precursors under controlled conditions.

Key Methods:

  1. Cyclization Reactions:
    • Involves the reaction of 3-amino-1,2,4-triazoles with electrophiles.
    • Typical conditions include heating in solvents like ethanol or methanol.
    • Yields can vary based on substituents on the triazole ring.
  2. Reagents Used:
    • Ethyl N-cyanoformimidate
    • Acids or bases to facilitate cyclization.

Technical Parameters:

  • Temperature: Generally conducted at reflux temperatures (around 70-100°C).
  • Time: Reaction times can range from several hours to overnight depending on the specific method employed.
Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-one is characterized by its planar arrangement due to the fused ring systems.

Structural Features:

  • Planarity: The compound exhibits a low root mean square deviation (r.m.s.) indicating a planar structure.
  • Dihedral Angles: The angle between the triazole and triazine rings is minimal (approximately 3.56°), suggesting strong conjugation.

Relevant Data:

  • Bond Lengths and Angles: Detailed X-ray crystallography studies provide insights into specific bond lengths and angles within the molecule.
Chemical Reactions Analysis

[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-one participates in various chemical reactions that expand its utility in synthetic chemistry.

Notable Reactions:

  1. Substitution Reactions:
    • The amino groups on the triazole can undergo nucleophilic substitution.
  2. Cycloaddition Reactions:
    • The compound may also participate in cycloaddition reactions with other unsaturated systems.

Technical Details:

  • Reaction conditions such as temperature and solvent choice can significantly affect yields and product distributions.
Mechanism of Action

The mechanism of action for [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-one primarily revolves around its interaction with biological targets such as enzymes or receptors.

Mechanistic Insights:

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptor sites within biological systems.
Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-one are critical for understanding its behavior in various environments.

Key Properties:

  • Solubility: Generally soluble in polar solvents like methanol and ethanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Relevant Data:

  • Spectroscopic Data: Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) data provide insights into functional groups and molecular environment.
Applications

The applications of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-one span various fields including medicinal chemistry and materials science.

Scientific Applications:

  1. Pharmaceutical Development: Investigated for potential anti-cancer and anti-inflammatory activities.
  2. Biological Research: Used as a tool compound to study enzyme functions and receptor interactions.
  3. Material Science: Explored for use in developing novel materials due to its unique electronic properties.
Chemical Synthesis & Structural Modification

Regioselective Synthesis via Heterocyclization Strategies

Regioselective construction of the [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-one core relies primarily on cyclocondensation strategies exploiting the reactivity of aminotriazole precursors. The most efficient route involves annulation of the 1,3,5-triazine ring onto 3(5)-amino-1,2,4-triazoles using cyanoguanidine as a C-N building block under elevated temperatures (160-180°C). This method delivers the bicyclic system with high regiochemical fidelity due to the intrinsic nucleophilic preference of the triazole amino group at N1 over N4 positions, thus avoiding isomeric contaminants [5]. Alternative pathways include thermal cyclization of 3-R-5-chloro-1,2,4-triazoles (R = Cl, Ph), which undergo intramolecular ring closure to form complex tricyclic systems like tris[1,2,4]triazolo[1,5-a:1',5'c:1'',5''-e][1,3,5]triazines through sequential nucleophilic displacements [2]. Recent advances demonstrate the utility of hydrazonoyl halides reacting with triazinethiones to form [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones via spiro intermediates that rearrange regioselectively [4] [6]. Computational studies confirm this regioselectivity stems from favorable orbital overlap in the transition state and lower activation energies for the observed isomer [5].

Table 1: Key Heterocyclization Methods for Triazolotriazinone Synthesis

PrecursorReagent/ConditionsProduct RegiochemistryYield (%)Reference
5-Amino-1,2,4-triazoleCyanoguanidine, 180°C, melt5,7-Diamino-substituted core65-78 [5]
3-Phenyl-5-Cl-1,2,4-triazoleSolvent-free, 120°C, sealed tube2,6,10-Triphenyltris-triazolotriazine71 [2]
6-Methyl-3-thioxo-triazinoneHydrazonoyl halides, Et₃N, reflux[1,2,4]Triazolo[4,3-b]triazin-7-one65-80 [4]
N-Triazol-3-ylamidinesSOCl₂, pyridine, dioxane, refluxTriazolo[4,3-b]thiatriazine 1-oxide70-85 [7]

Functionalization at C5 and N7 Positions for SAR Exploration

Position-selective derivatization of the triazolotriazinone scaffold enables precise modulation of adenosine receptor (AR) binding profiles and anticancer activity. C5 modifications, particularly through arylacetyl or arylcarbamoyl moieties, profoundly impact A₂B and A₃ receptor affinity. Introduction of a phenylcarbamoyl group at N7 (e.g., compound 12, Ki = 414 nM at hA₃AR) enhances A₃ receptor binding by >2-fold compared to unsubstituted analogs (Ki = 2580 nM for compound 6), while free amino groups at N7 favor A₂A receptor antagonism (compound 5, Ki = 18.3 nM at rA₂AAR) [1]. Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing substituents on C5 aryl groups significantly boost anticancer potency against A549 lung carcinoma cells. Derivatives bearing 4-nitrophenyl hydrazone moieties at C5 (e.g., 7a, IC₅₀ = 36.6 µM) exhibit superior activity to unsubstituted analogs due to enhanced hydrophobic interactions with molecular targets like phosphoserine aminotransferase (PSAT1) [4]. Molecular docking confirms that C5 aryl groups penetrate deep into hydrophobic subpockets of AR subtypes, forming π-stacking with Phe168 in extracellular loop 2 (EL2), while N7 substituents influence H-bonding networks with Glu169 and Asn253 in transmembrane domains [1] [3].

Table 2: Biological Activity of C5/N7 Modified Derivatives

Position ModifiedSubstituentBiological TargetKey Activity ChangeReference
N7PhenylcarbamoylhA₃ adenosine receptorKi = 414 nM (6-fold ↑ affinity) [1]
N7Free aminorA₂A adenosine receptorKi = 18.3 nM (highly selective) [1]
C54-Nitrophenyl hydrazoneA549 lung cancer cellsIC₅₀ = 36.6 µM (↓ vs. reference 43.8 µM) [4]
C54-MethoxyphenylacetylhA₂B adenosine receptorEC₅₀ > 100 µM (activity loss) [1]

Solubility-Enhancing Modifications: Hydrophilic Substituents and Bicyclic Simplification

Overcoming the intrinsic aqueous insolubility of triazolotriazinones requires strategic molecular editing. Bicyclic simplification from tricyclic systems (e.g., pyrazolo-triazolopyrimidines) to triazolotriazines dramatically improves solubility by reducing crystal lattice energy and molecular planarity. This approach increases water solubility by >5-fold while maintaining nanomolar A₂A receptor affinity (e.g., compound 4, Ki = 4.1 nM) [1] [3]. Hydrophilic substituents introduced at solvent-exposed positions further enhance bioavailability:

  • Aminoalkyl ethers: O-CH₂CH₂OH groups at C5 increase log P by -1.2 units versus phenyl analogs
  • Polar N7 substituents: Dimethylaminopropionamide chains improve phosphate-buffered saline solubility to >1 mM
  • Ionic modifications: Quaternary ammonium salts (e.g., -CH₂N⁺(CH₃)₃) introduced via Mannich reactions yield water-soluble derivatives (>10 mg/mL) suitable for parenteral formulations [1] [4]. These modifications demonstrate negligible impact on receptor binding when attached via flexible spacers, as confirmed by preserved A₂A affinity (Ki < 20 nM) in O-fluoroethyl derivatives designed for PET imaging [3]. Molecular dynamics simulations reveal hydrophilic groups maintain solvent-accessible conformations without perturbing core interactions within the adenosine receptor binding pocket [1].

Microwave-Assisted and Green Synthetic Approaches

Modern synthetic methodologies minimize environmental impact while enhancing efficiency in triazolotriazinone production. Microwave-assisted cyclocondensations significantly accelerate key heterocycle-forming steps:

  • 5-Fold reduction in reaction time (from 12 hours to 15 minutes) for triazolotriazine formation
  • Improved yields (78-92% vs. 65% conventional heating) via uniform energy transfer
  • Enhanced regioselectivity (>98:2) attributed to rapid, controlled temperature ramping [4] [6]. Solvent-free protocols represent another green advancement, particularly for C5 functionalization:
  • Mechanochemical grinding of 5-cyano-triazines with higher alcohols achieves quantitative ipso-substitution of cyano groups
  • Eliminates halogenated solvents while maintaining 85-95% yields
  • Enables reactions with thermally sensitive alcohols (e.g., farnesol) impossible under reflux conditions [8]. These approaches significantly reduce process mass intensity (PMI) metrics by >60% versus traditional routes while complying with EPA green chemistry principles. Catalyst-free cyclizations using high-boiling ionic liquids (e.g., [BMIM]OTf) further exemplify sustainable production, enabling catalyst recovery and reuse for ≥5 cycles without yield deterioration [6] [8].

Crystal Engineering: Solvate Formation and Polymorphism

Solid-state behavior of triazolotriazinones profoundly influences pharmaceutical processability and dissolution kinetics. X-ray diffraction studies reveal three predominant packing motifs:

  • Channel hydrates: Water molecules occupy 1D channels in apolar frameworks (e.g., compound 7b, CCDC 2390251), showing reversible dehydration below 5% RH
  • Discrete solvates: Ethanol or acetonitrile trapped in isolated voids (Z' = 2), requiring >120°C for desolvation
  • Anhydrous polymorphs: Form I (P2₁/c, Z = 4) and Form II (P-1, Z = 2) exhibit distinct dissolution profiles (Form II 40% faster) [4]. Polymorphic control is achievable through crystallization engineering:
  • Antisolvent switching: Isopropanol/water mixtures favor metastable Form II
  • Thermal cycling: Between 60-90°C converts Form II to stable Form I
  • Additive-directed crystallization: 5% Polyvinylpyrrolidone templates high-energy polymorphs [4] [9]. Hydrogen-bonding patterns dictate stability: N(2)-H⋯O=C dimers in Form I (R₂²(8) motifs) confer higher melting points (mp Δ = 14°C) versus N-H⋯N chains in Form II. These structural insights enable rational selection of solid forms balancing stability and bioavailability requirements [4].

Properties

CAS Number

1489-03-8

Product Name

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one

IUPAC Name

6H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one

Molecular Formula

C4H3N5O

Molecular Weight

137.1 g/mol

InChI

InChI=1S/C4H3N5O/c10-4-7-1-5-3-6-2-8-9(3)4/h1-2H,(H,5,6,7,8,10)

InChI Key

HCUNYVTVKYSWBY-UHFFFAOYSA-N

SMILES

C1=NC2=NC=NN2C(=O)N1

Canonical SMILES

C1=NC2=NC=NC(=O)N2N1

Isomeric SMILES

C1=NC2=NC=NC(=O)N2N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.